![molecular formula C8H6N2O2 B142033 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid CAS No. 136818-50-3](/img/structure/B142033.png)
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as inhibitors of various enzymes and receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can yield the desired product through a cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Cancer Therapy
1H-Pyrrolo[2,3-b]pyridine derivatives have been studied extensively for their potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A notable study demonstrated that certain derivatives exhibit potent inhibitory activity against FGFR1, 2, and 3, with one compound (designated as 4h) showing IC50 values of 7 nM for FGFR1 and significant effects on breast cancer cell proliferation and apoptosis induction in vitro .
Table 1: FGFR Inhibition Potency of Selected Derivatives
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
---|---|---|---|
4h | 7 | 9 | 25 |
Other | Varies | Varies | Varies |
Cardiovascular Diseases
Another application of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid is in the treatment of diseases mediated by serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase plays a crucial role in electrolyte balance and cell proliferation related to renal and cardiovascular diseases. Compounds derived from this structure have been shown to inhibit SGK-1 activity, suggesting their potential as therapeutic agents in conditions like chronic renal disease and congestive heart failure .
Case Study: SGK-1 Inhibition
A patent outlines the use of these compounds in modulating SGK-1 activity to treat disorders associated with abnormal SGK-1 expression, indicating their therapeutic relevance in managing electrolyte balance and cellular repair processes .
Antimicrobial Activity
Preliminary studies have indicated that certain derivatives of this compound possess antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents, although further research is needed to elucidate the mechanisms involved.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and cancer progression .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the carboxylic acid group.
1H-Pyrrolo[3,2-b]pyridine: Another isomer with the pyridine ring fused at a different position.
1H-Pyrrolo[2,3-d]pyrimidine: A compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and studying enzyme inhibition mechanisms .
Actividad Biológica
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and phosphodiesterases (PDEs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific receptors and enzymes:
- FGFR Inhibition : The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying potency. For instance, a derivative identified as compound 4h exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong inhibitory activity against these targets .
- PDE4B Inhibition : Another study highlighted the compound's role as a selective PDE4B inhibitor. Derivatives demonstrated IC50 values ranging from 0.11 to 1.1 μM against PDE4B, showing significant inhibition of pro-inflammatory cytokine release from macrophages .
Efficacy in Cancer Treatment
The biological activity of this compound extends into cancer therapeutics:
- Breast Cancer Studies : In vitro studies using breast cancer cell lines (4T1) revealed that compound 4h not only inhibited cell proliferation but also induced apoptosis and reduced migration and invasion capabilities. The expression levels of matrix metalloproteinase 9 (MMP9) decreased while tissue inhibitor of metalloproteinases 2 (TIMP2) increased in the presence of the compound, suggesting a mechanism that inhibits cancer metastasis .
- Overall Antitumor Activity : The compound's structure allows it to engage effectively with various targets involved in tumor growth and survival pathways. Its ability to inhibit key signaling pathways makes it a promising candidate for further development in cancer therapies.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- FGFR Inhibitors in Cancer Therapy : A series of derivatives were synthesized and evaluated for their FGFR inhibitory activity. Compound 4h was particularly notable for its low molecular weight and high ligand efficiency, making it a lead candidate for further optimization in treating cancers associated with aberrant FGFR signaling .
- PDE4B Selectivity : Research indicated that certain derivatives had preferential binding to PDE4B over other isoforms, which is crucial for minimizing side effects commonly associated with PDE inhibitors. This selectivity could lead to better therapeutic profiles in treating inflammatory conditions without the gastrointestinal side effects seen with existing drugs .
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMRZBGFYBCTLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428006 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136818-50-3 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.